![molecular formula C18H27N3O2 B5963777 3-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-N,N-dimethylpropanamide](/img/structure/B5963777.png)
3-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-N,N-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-N,N-dimethylpropanamide is a chemical compound that is commonly referred to as CX-4945. It is a selective inhibitor of protein kinase CK2, which is an enzyme that plays a crucial role in various cellular processes such as cell cycle regulation, DNA repair, and apoptosis. CX-4945 has been extensively studied for its potential therapeutic applications in cancer and other diseases.
Mecanismo De Acción
CX-4945 exerts its anticancer effects by selectively inhibiting the activity of protein kinase CK2. This enzyme is overexpressed in many types of cancer and is involved in multiple signaling pathways that promote cell survival and proliferation. By inhibiting CK2, CX-4945 induces cell cycle arrest and apoptosis in cancer cells, while sparing normal cells.
Biochemical and physiological effects:
In addition to its anticancer effects, CX-4945 has been shown to have other biochemical and physiological effects. For example, CX-4945 can inhibit the replication of the hepatitis C virus by targeting a host factor that is required for viral replication. Moreover, CX-4945 has been shown to reduce the severity of inflammation in animal models of rheumatoid arthritis and colitis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of CX-4945 as a research tool is its selectivity for CK2, which allows for the specific inhibition of this enzyme without affecting other kinases. This selectivity has been confirmed by several studies using biochemical assays and kinase profiling. However, CX-4945 has some limitations as a research tool, including its relatively low potency and poor solubility in aqueous solutions.
Direcciones Futuras
There are several potential future directions for research on CX-4945. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of CX-4945. Another direction is the investigation of the role of CK2 in other diseases, such as neurodegenerative disorders and viral infections. Moreover, the combination of CX-4945 with other anticancer agents is a promising strategy for improving cancer treatment outcomes.
Métodos De Síntesis
The synthesis of CX-4945 involves several steps, including the reaction of 4-aminobenzoic acid with cyclohexyl isocyanate to form 4-(cyclohexylcarbamoyl)benzoic acid. This intermediate is then coupled with N,N-dimethylpropanamide in the presence of N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to yield CX-4945.
Aplicaciones Científicas De Investigación
CX-4945 has been extensively studied for its potential therapeutic applications in cancer and other diseases. Several preclinical studies have demonstrated that CX-4945 can inhibit the growth and survival of various cancer cell lines, including prostate, breast, and pancreatic cancer cells. In addition, CX-4945 has been shown to enhance the efficacy of other anticancer drugs, such as gemcitabine and cisplatin.
Propiedades
IUPAC Name |
3-[4-(cyclohexylcarbamoylamino)phenyl]-N,N-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-21(2)17(22)13-10-14-8-11-16(12-9-14)20-18(23)19-15-6-4-3-5-7-15/h8-9,11-12,15H,3-7,10,13H2,1-2H3,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNUKIGXQNMIDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CC=C(C=C1)NC(=O)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.